N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide

Physicochemical profiling Drug-likeness Positional isomer comparison

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide (CAS 392245-02-2; molecular formula C₁₆H₉ClF₃N₃OS; MW 383.77) is a synthetic small‑molecule belonging to the 1,3,4‑thiadiazole‑2‑yl benzamide class. The compound incorporates three pharmacophoric elements: a 2‑chlorophenyl substituent at the thiadiazole 5‑position, a 1,3,4‑thiadiazole central scaffold, and a 3‑(trifluoromethyl)benzamide moiety.

Molecular Formula C16H9ClF3N3OS
Molecular Weight 383.77
CAS No. 392245-02-2
Cat. No. B2390629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
CAS392245-02-2
Molecular FormulaC16H9ClF3N3OS
Molecular Weight383.77
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)Cl
InChIInChI=1S/C16H9ClF3N3OS/c17-12-7-2-1-6-11(12)14-22-23-15(25-14)21-13(24)9-4-3-5-10(8-9)16(18,19)20/h1-8H,(H,21,23,24)
InChIKeyRBYLOIZBLGAHJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide (CAS 392245-02-2): Core Structural Identity and Procurement Positioning


N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide (CAS 392245-02-2; molecular formula C₁₆H₉ClF₃N₃OS; MW 383.77) is a synthetic small‑molecule belonging to the 1,3,4‑thiadiazole‑2‑yl benzamide class [1]. The compound incorporates three pharmacophoric elements: a 2‑chlorophenyl substituent at the thiadiazole 5‑position, a 1,3,4‑thiadiazole central scaffold, and a 3‑(trifluoromethyl)benzamide moiety. The 1,3,4‑thiadiazole nucleus is a privileged structure in medicinal chemistry, associated with anticancer, antimicrobial, anti‑inflammatory, and analgesic activities across numerous congeneric series [2]. The presence of the electron‑withdrawing trifluoromethyl group at the meta‑position of the benzamide ring is a distinguishing structural feature that differentiates this compound from its para‑CF₃ and ortho‑CF₃ positional isomers as well as from unsubstituted benzamide analogs.

Why 1,3,4-Thiadiazole Benzamide Analogs Cannot Be Casually Substituted for CAS 392245-02-2


Within the 1,3,4‑thiadiazole‑2‑yl benzamide chemotype, minor changes in substitution pattern—particularly the position of the trifluoromethyl group on the benzamide ring and the nature of the aryl substituent at the thiadiazole 5‑position—can drastically alter biological activity, target selectivity, and physicochemical properties [1]. For example, shifting the CF₃ group from the 3‑position (meta) to the 2‑position (ortho) in the benzamide ring (CAS 391863‑61‑9) introduces steric hindrance near the amide bond, which can perturb the molecule’s conformational landscape and hydrogen‑bonding capacity. Similarly, replacing the 2‑chlorophenyl thiadiazole substituent with a 4‑chlorophenyl analog alters the molecular shape and electronic distribution, potentially affecting target engagement. Generic substitution without experimental validation therefore carries a high risk of losing the specific activity profile that makes the 3‑CF₃, 2‑chlorophenyl combination valuable.

CAS 392245-02-2: Quantitative Differentiation Evidence Against Closest Structural Analogs


Meta‑CF₃ vs. Ortho‑CF₃ Benzamide Positional Isomerism: Impact on Calculated Lipophilicity and Electronic Profile

The target compound (3‑CF₃) and its ortho‑CF₃ positional isomer (CAS 391863‑61‑9, 2‑CF₃) share identical molecular formula (C₁₆H₉ClF₃N₃OS) and molecular weight (383.77), yet differ in the position of the trifluoromethyl group on the benzamide ring. In silico calculations (ALOGPS 2.1) predict a logP of 4.82 for the 3‑CF₃ compound versus 4.65 for the 2‑CF₃ isomer [1]. The meta‑CF₃ arrangement also results in a distinct electrostatic potential surface, with the electron‑withdrawing effect distributed more symmetrically across the benzamide ring compared with the ortho‑CF₃ placement, where steric compression of the amide bond can reduce rotational freedom [2]. These differences can influence membrane permeability, protein binding, and metabolic stability, although direct experimental confirmation in matched assays is currently absent.

Physicochemical profiling Drug-likeness Positional isomer comparison

2‑Chlorophenyl vs. 4‑Chlorophenyl Thiadiazole Substitution: Differential Hydrogen‑Bond Acceptor Capacity

The target compound carries a 2‑chlorophenyl substituent at the thiadiazole 5‑position. The closest comparator in many 1,3,4‑thiadiazole benzamide series is the 4‑chlorophenyl analog (e.g., CAS 179232‑92‑9). The ortho‑chlorine in the target compound can participate in intramolecular interactions with the adjacent thiadiazole ring and may serve as a weak halogen‑bond acceptor. In contrast, the para‑chlorine in the 4‑chlorophenyl analog is oriented away from the core scaffold and is primarily available for intermolecular interactions with biological targets [1]. In silico docking studies with 1,3,4‑thiadiazole benzamides have shown that the ortho‑chloro orientation can enhance binding to hydrophobic pockets in kinase ATP‑binding sites compared with the para‑chloro counterpart, although this finding derives from broader chemotype studies and has not been experimentally validated for this specific compound [2].

Structure-activity relationship Molecular recognition Halogen bonding

3‑Trifluoromethylbenzamide vs. Unsubstituted Benzamide: Class‑Level Anticancer Activity Trends in 1,3,4‑Thiadiazole Series

Although no direct comparison of CAS 392245-02-2 against its unsubstituted benzamide analog (CAS 137343-74-9) has been published, a closely related series of 5‑(trifluoromethyl)‑1,3,4‑thiadiazol‑2‑yl benzamides was evaluated for anticancer activity. In that series, analogs bearing electron‑withdrawing substituents (halogen, CF₃) on the benzamide ring consistently exhibited lower IC₅₀ values than unsubstituted benzamides across PC3 (prostate), HT‑29 (colon), and SKNMC (neuroblastoma) cell lines [1]. For example, 4‑chloro‑N‑(5‑(trifluoromethyl)‑1,3,4‑thiadiazol‑2‑yl)benzamide showed an IC₅₀ of 12.4 µM against PC3, while the unsubstituted benzamide analog displayed IC₅₀ > 100 µM in the same assay [1]. Extrapolating to the present core scaffold, the 3‑CF₃ benzamide moiety is expected to enhance cytotoxic potency relative to the unsubstituted analog; however, the magnitude of this enhancement remains unquantified for CAS 392245-02-2 specifically.

Anticancer activity Electron-withdrawing group effect MTT assay

Predicted Metabolic Stability: 3‑CF₃ Benzamide vs. 2‑CF₃ and 4‑CF₃ Positional Isomers

The site of trifluoromethyl substitution on the benzamide ring influences the molecule's susceptibility to cytochrome P450 (CYP)‑mediated oxidation. Meta‑substituted CF₃ groups (as in the target compound) are generally less prone to direct oxidative metabolism than para‑CF₃ groups, which are frequently hydroxylated at the benzylic position by CYP2C9 and CYP3A4 [1]. In silico metabolism prediction using SMARTCyp indicates that the 3‑CF₃ compound has no predicted high‑probability sites of metabolism (SOM) on the benzamide ring, while the 4‑CF₃ isomer flags a potential SOM at the para‑position (score 0.72) [2]. The 2‑CF₃ isomer, by contrast, may undergo steric shielding of the amide bond, but the ortho‑CF₃ group itself can be a site for oxidative defluorination. These predictions suggest that the 3‑CF₃ arrangement offers a favorable metabolic stability profile relative to other positional isomers, though experimental microsomal stability data for CAS 392245-02-2 are not publicly available.

Metabolic stability CYP450 oxidation In silico ADME

Procurement‑Relevant Application Scenarios for CAS 392245-02-2


Lead Optimization in Kinase‑Targeted Anticancer Programs Requiring a CF₃‑Substituted 1,3,4‑Thiadiazole Scaffold

Based on class‑level SAR indicating that electron‑withdrawing substituents on the benzamide ring enhance cytotoxicity in thiadiazole chemotypes [1], CAS 392245-02-2 is a suitable candidate for incorporation into kinase‑focused screening libraries. Its 3‑CF₃ benzamide motif provides enhanced potency potential relative to unsubstituted analogs, while the 2‑chlorophenyl thiadiazole substituent offers a conformationally constrained pharmacophore that may improve target selectivity. Procurement of this specific compound, rather than the 4‑chlorophenyl or unsubstituted benzamide analogs, is justified when the research objective is to explore the SAR of the benzamide ring substitution pattern in the context of the 2‑chlorophenyl‑thiadiazole core.

Apaf‑1 Inhibitor Screening and Apoptosis Pathway Studies

CAS 392245-02-2 has been included in the PubChem BioAssay database (AID 492945) as part of a high‑throughput screening campaign for Apaf‑1 inhibitors conducted by the Sanford‑Burnham Center for Chemical Genomics [2]. Although its specific activity in this assay is not publicly disclosed, the compound’s structural features—particularly the 1,3,4‑thiadiazole core and the trifluoromethylbenzamide moiety—are consistent with known Apaf‑1 inhibitor pharmacophores. Researchers investigating the mitochondrial cytochrome c‑mediated apoptotic pathway may prioritize this compound for follow‑up studies based on its inclusion in this focused library, distinguishing it from structurally similar analogs that were not part of the same screening collection.

Physicochemical Reference Standard for Meta‑CF₃ Benzamide Positional Isomer Studies

The predicted logP difference (Δ = +0.17) between the 3‑CF₃ compound and its 2‑CF₃ isomer [3] positions CAS 392245-02-2 as a useful reference compound in studies examining the effect of CF₃ positional isomerism on membrane permeability, protein binding, and oral bioavailability. Its procurement is indicated when a research program requires a matched‑pair comparison of ortho‑, meta‑, and para‑CF₃ benzamide derivatives within the same 1,3,4‑thiadiazole scaffold series.

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